molecular formula C12H8BrCl B3113184 2-Bromo-5-chlorobiphenyl CAS No. 1936711-65-7

2-Bromo-5-chlorobiphenyl

Cat. No.: B3113184
CAS No.: 1936711-65-7
M. Wt: 267.55 g/mol
InChI Key: IJHUAXLYGCBSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chlorobiphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 2-position and a chlorine atom at the 5-position of the biphenyl backbone. Halogenated biphenyls are widely used in organic synthesis, materials science, and pharmaceutical intermediates due to their stability and reactivity in cross-coupling reactions .

Properties

IUPAC Name

1-bromo-4-chloro-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHUAXLYGCBSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-chlorobiphenyl can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound often involves bromination and chlorination of biphenyl derivatives. The process includes the selective halogenation of biphenyl using bromine and chlorine in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids .

Scientific Research Applications

2-Bromo-5-chlorobiphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-5-chlorobiphenyl exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution . The presence of halogen atoms makes the biphenyl ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The pathways involved include the activation of the aromatic ring and subsequent substitution or addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-Bromo-5-chlorobiphenyl and related compounds:

Compound Name CAS Number Structural Features Key Differences from this compound Similarity Score (if available) Reference
(2-Bromo-5-chlorophenyl)methanol 60666-70-8 Hydroxymethyl group attached to aryl ring Additional hydroxyl group; not a biphenyl 0.88
Methyl 2-(5-bromo-2-chlorophenyl)acetate 177985-34-1 Ester-functionalized aryl group Acetic acid methyl ester substituent 0.92
2-Amino-5-bromo-2'-chlorobenzophenone 60773-49-1 Benzophenone backbone with amino group Ketone and amino groups; non-biphenyl system N/A
3-Bromo-5-chloro-2-hydroxybenzyl alcohol 116795-47-2 Multiple substituents (Br, Cl, OH) Tri-substituted aromatic ring; hydroxyl group 0.75
Key Findings:

Functional Group Influence: (2-Bromo-5-chlorophenyl)methanol (CAS 60666-70-8) shares the bromo-chloro substitution pattern but introduces a hydroxymethyl group, enhancing polarity and hydrogen-bonding capacity compared to the non-functionalized biphenyl system . Methyl 2-(5-bromo-2-chlorophenyl)acetate (CAS 177985-34-1) retains the bromo-chloro motif but incorporates an ester group, making it more reactive in nucleophilic acyl substitution reactions .

Substituent Position Effects :

  • 3-Bromo-5-chloro-2-hydroxybenzyl alcohol (CAS 116795-47-2) demonstrates how meta- and para-substitutions (Br at 3, Cl at 5, OH at 2) alter electronic properties and steric hindrance, reducing similarity to this compound (score: 0.75 vs. 0.88 for closer analogs) .

Physicochemical Properties and Reactivity

  • Polarity : The lack of polar functional groups in this compound likely results in lower solubility in polar solvents compared to its hydroxymethyl or ester-containing analogs .
  • Thermal Stability: Halogenated biphenyls generally exhibit high thermal stability due to strong C-Br and C-Cl bonds, whereas compounds like (2-Bromo-5-chlorophenyl)methanol may decompose at lower temperatures due to the labile hydroxyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chlorobiphenyl
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.